Ammonium-d4 bromide

Description

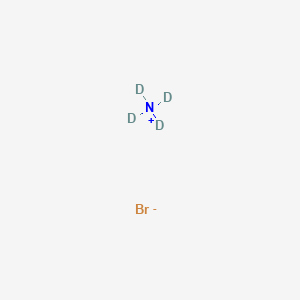

Structure

2D Structure

Properties

IUPAC Name |

tetradeuterioazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][N+]([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583418 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12265-06-4 | |

| Record name | (~2~H_4_)Ammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling of Ammonium D4 Bromide

Strategies for Deuterium (B1214612) Incorporation into Ammonium (B1175870) Salts

A primary and straightforward method for producing Ammonium-d4 bromide is through hydrogen-deuterium (H/D) exchange in a solution phase. wikipedia.org This technique leverages the acidic nature of the protons on the ammonium ion (NH₄⁺), which can readily exchange with deuterium from a deuterium-rich solvent, most commonly deuterium oxide (D₂O), also known as heavy water. libretexts.org

The process typically involves dissolving standard ammonium bromide (NH₄Br) in an excess of D₂O. libretexts.org The equilibrium-driven exchange reaction is often facilitated by repeated cycles of dissolution in fresh D₂O followed by evaporation of the solvent under reduced pressure. This multi-step procedure progressively increases the extent of deuterium incorporation, leading to a high degree of isotopic purity in the final product. The efficiency of this method lies in its simplicity and the availability of high-purity D₂O.

| Technique Component | Description | Purpose |

| Starting Material | Ammonium bromide (NH₄Br) | The source of the ammonium cation and bromide anion. |

| Deuterium Source | Deuterium oxide (D₂O) | Provides the deuterium atoms for the H/D exchange reaction. |

| Process | Repeated dissolution and evaporation | Drives the equilibrium towards the fully deuterated product (ND₄Br). |

| Key Advantage | Simplicity and effectiveness | Achieves high isotopic purity without complex synthetic setups. |

This interactive table summarizes the key components of the solution-phase deuteration technique.

For applications demanding exceptionally high and precisely controlled isotopic purity, advanced synthetic routes are employed. These methods often involve building the target molecule from isotopically enriched starting materials rather than relying on post-synthesis exchange.

One such advanced route is the synthesis of high-purity deuterated ammonia (B1221849) (ND₃) as a key precursor. google.com This can be achieved through the reaction of high-purity deuterium gas (D₂) with nitrogen gas (N₂) over a catalyst, such as an iron-aluminum composite catalyst. google.com The resulting deuterated ammonia has the advantage of containing minimal protium (B1232500), ensuring the subsequent products are of high isotopic enrichment. google.com This high-purity ND₃ is then reacted with hydrogen bromide (HBr) or a similar bromine source to yield this compound (ND₄Br). wikipedia.org This "bottom-up" approach prevents the isotopic dilution that can occur in exchange-based methods.

Furthermore, research into catalytic deuteration offers more sophisticated control over deuterium incorporation in molecules containing ammonium salt functionalities. nih.gov Metal-catalyzed H/D exchange processes, for instance, can enable selective deuteration at specific positions within a molecule under controlled conditions. nih.gov While often applied to more complex organic salts, these principles represent an advanced strategy for preparing specifically labeled compounds. nih.govnih.gov

Methodologies for Isotopic Purity Verification for Research Applications

Verifying the isotopic purity of this compound is critical for its use in research. The primary feature of interest is the percentage of deuterium atoms relative to the total number of hydrogen isotopes in the compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques for this determination. researchgate.netnih.gov

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful tool for assessing isotopic purity. researchgate.net This method can accurately distinguish between the different isotopologues of the ammonium ion (e.g., NH₄⁺, NH₃D⁺, NH₂D₂⁺, NHD₃⁺, and ND₄⁺) based on their precise mass-to-charge ratios. almacgroup.com By analyzing the relative abundance of the ion corresponding to the fully deuterated species (ND₄⁺) compared to the partially deuterated and non-deuterated species, a quantitative measure of isotopic enrichment can be calculated. researchgate.netalmacgroup.com Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution, allowing for highly accurate quantification of the labeled compound's composition. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information for isotopic purity analysis. nih.gov While conventional proton (¹H) NMR is limited for highly deuterated compounds due to the weak signals from residual protons, deuterium (²H) NMR is an effective alternative. A ²H NMR spectrum provides direct information about the deuterium atoms within the molecule, allowing for both structural verification and the determination of isotopic enrichment. wikipedia.org Furthermore, ¹⁵N NMR can be used to study the effect of deuteration on the nitrogen atom's chemical environment, confirming the successful labeling of the ammonium ion. nih.gov A key advantage of NMR is its ability to confirm the structural integrity of the compound and the specific location of the deuterium labels.

| Method | Principle | Information Provided | Advantages |

| Mass Spectrometry (HRMS) | Separates ions based on mass-to-charge ratio. | Relative abundance of different isotopologues, isotopic purity calculation. | High accuracy, high sensitivity, requires very small sample amounts. almacgroup.com |

| NMR Spectroscopy (²H, ¹⁵N) | Detects nuclear spin properties in a magnetic field. | Structural confirmation, position of deuterium labels, isotopic enrichment. | Provides detailed structural insights, non-destructive. |

This interactive table compares the primary methodologies used for isotopic purity verification of this compound.

Crystallographic and Structural Elucidation of Ammonium D4 Bromide

Phase Behavior and Transitions under Extreme Conditions

The phase diagram of ammonium-d4 bromide is characterized by a series of transformations between different solid-state forms, each with unique structural arrangements. These transitions can be induced by changes in pressure and temperature, leading to a variety of ordered, disordered, and metastable phases.

High-Pressure Induced Order-Disorder Transitions (e.g., Phases II to IV)

Under ambient conditions, this compound exists in a disordered phase (Phase II) where the ammonium (B1175870) cations have two possible orientations distributed statistically throughout the crystal. researchgate.net The application of high pressure induces a transition to an ordered state (Phase IV). Neutron diffraction studies have shown that this pressure-induced order-disorder transition from Phase II to Phase IV is a particularly sluggish process that often does not proceed to full conversion. researchgate.net

The onset of this transition at room temperature has been observed to begin at a pressure of approximately 3.28(3) GPa. researchgate.net Further investigations have revealed that the transition is facilitated by simultaneous cooling below ambient temperature. researchgate.net The P-T phase diagram of ND₄Br has been extensively studied, confirming many of the previously reported features of its high-pressure behavior. aps.org

Variable-Temperature Phase Transformations and Metastability

Temperature variations also play a crucial role in the phase transformations of this compound. Ambient-pressure measurements tracking the transitions from Phase IV to Phase III and then to Phase II have demonstrated a slower conversion rate than previously observed. researchgate.net A notable finding is the metastability of Phase III, which has been shown to persist above ambient temperature. researchgate.net

The hysteresis of the Phase II to Phase III transition as a function of pressure indicates that this transformation is discontinuous at all pressures, with no evidence of a tricritical point along this phase line. aps.org

Structural Characterization of Polymorphic Phases (I-VI)

This compound is known to exist in at least six distinct polymorphic phases, each with a specific crystal structure. Neutron diffraction has been a key technique in elucidating these structures. researchgate.netosti.gov

Phase I: Exists at temperatures above 398 K and is a plastic solid phase where the ammonium molecules tumble isotropically. researchgate.net

Phase II: The ambient condition phase, characterized by a disordered arrangement of the ammonium cations, which can occupy one of two orientations. researchgate.net

Phase III: Forms at temperatures below 215 K, where the ammonium cations exhibit an antiparallel ordering. researchgate.net

Phase IV: A high-pressure, ordered phase where the ammonium cations are aligned. researchgate.net

Phase V: Appears to be isostructural with Phase III. researchgate.net

Phase VI: A monoclinic phase that forms under high pressure and is characterized by a very short Br···D contact. researchgate.net

| Phase | Crystal System | Space Group | Lattice Parameters (Å) and Angles (°) | Z | Conditions |

|---|---|---|---|---|---|

| I | Cubic | Fm-3m | a = 6.9 | - | > 398 K |

| II | Cubic | Pm-3m | a = 4.0595 | 1 | Ambient |

| III | Tetragonal | P4/nmm | a = 5.75, c = 4.05 | 2 | < 215 K |

| IV | Cubic | P-43m | a = 4.01 | 1 | High Pressure |

| V | Tetragonal | P4/nmm | - | - | High Pressure |

| VI | Monoclinic | - | - | - | High Pressure |

Neutron Diffraction Studies for Atomic and Molecular Structure

Neutron diffraction has proven to be an invaluable tool for studying deuterated compounds like this compound. The technique's sensitivity to deuterium (B1214612) nuclei allows for precise determination of the atomic and molecular structure, including the orientation and dynamics of the ammonium cation.

Analysis of Deuterated Ammonium Cation Ordering and Rotational Dynamics

A key aspect of the structural complexity in this compound is the ordering of the deuterated ammonium (ND₄⁺) cation. In the disordered Phase II, the ammonium ion is randomly distributed over two equivalent positions. researchgate.net The transition to the ordered Phase IV involves the parallel alignment of these cations. researchgate.net

Local structure correlations from neutron diffraction data indicate a slight preference for the ordering of ammonium cations along the <110> crystallographic directions as pressure is increased. researchgate.net The rotational dynamics of the ammonium ion are crucial to these ordering phenomena. While detailed quantitative studies on the rotational dynamics of ND₄⁺ in the bromide salt using techniques like quasielastic neutron scattering are less common, the structural data from diffraction experiments provide a clear picture of the static and dynamic disorder of the cation in the different phases.

Evolution of Lattice Parameters with External Stimuli

The crystal structure of this compound exhibits significant sensitivity to external conditions, particularly temperature and pressure, leading to a series of phase transitions. researchgate.net These transitions are characterized by distinct changes in the lattice parameters and symmetry. Neutron powder diffraction studies have been instrumental in mapping the evolution of these phases. researchgate.netresearchgate.net

At ambient conditions, ND₄Br exists in a disordered cubic phase (Phase II). researchgate.net As temperature is lowered below approximately 215 K, it transitions to an antiparallel-ordered tetragonal phase (Phase III). researchgate.net Conversely, increasing temperature above 398 K leads to a plastic solid phase (Phase I) where the ammonium ions tumble isotropically. researchgate.net

Pressure also serves as a critical stimulus for inducing structural changes. The application of pressure at room temperature can induce a transition from the disordered Phase II to an ordered cubic structure (Phase IV). researchgate.net Research indicates this transition can be very sluggish and may not proceed to full conversion. researchgate.net However, the combination of pressure and cooling appears to facilitate this ordering process. researchgate.net Further increases in pressure lead to additional phase transitions; for instance, a transition to a high-pressure tetragonal phase (Phase V) with an antiparallel ordering of ammonium ions has been observed at approximately 8.2 GPa. researchgate.net

The evolution of the structure is evident in neutron diffraction patterns, where changes in peak positions and intensities correspond to the changes in lattice parameters and atomic ordering under varying temperature and pressure. researchgate.net

| Phase Designation | Stimulus/Condition | General Structural Characteristics |

|---|---|---|

| Phase I | High Temperature (> 398 K) | Disordered plastic phase; isotropic tumbling of ND₄⁺ ions. researchgate.net |

| Phase II | Ambient Temperature and Pressure | Disordered cubic phase; ND₄⁺ ions have two possible orientations. researchgate.netresearchgate.net |

| Phase III | Low Temperature (< 215 K) | Ordered tetragonal phase; antiparallel arrangement of ND₄⁺ ions. researchgate.netresearchgate.net |

| Phase IV | High Pressure (e.g., ~3.4 GPa at 220 K) | Ordered cubic phase; parallel arrangement of ND₄⁺ ions. researchgate.net |

| Phase V | High Pressure (~8.2 GPa) | Ordered tetragonal phase; antiparallel arrangement of ND₄⁺ ions. researchgate.net |

Single Crystal Diffraction Analysis

Single crystal neutron diffraction provides the most definitive data for understanding the three-dimensional atomic arrangement in crystals like this compound. aps.org This technique allows for the precise determination of unit cell parameters, space group symmetries, and the specific positions of deuterium atoms, which is crucial for characterizing the orientational ordering of the ammonium ion. researchgate.netosti.gov

This compound adopts several distinct crystal structures, or phases, each with a unique unit cell and space group symmetry, as determined by neutron diffraction studies. researchgate.netresearchgate.net

Phase I (High Temperature): This phase possesses a high-symmetry cubic structure belonging to the space group Fm-3m. The ammonium molecules are disordered and tumble isotropically. researchgate.net

Phase II (Room Temperature): At ambient conditions, the compound has a disordered cubic structure with the space group Pm-3m. researchgate.net In this phase, the ammonium ions are disordered between two distinct orientations within the crystal lattice. researchgate.netresearchgate.net

Phase III (Low Temperature): Below 215 K, the structure transitions to a tetragonal phase, characterized by the space group P4/nmm. This ordering involves an antiparallel arrangement of the ammonium ions. researchgate.netresearchgate.net

Phase IV (High Pressure): Under pressure, an ordered cubic phase emerges, which is believed to have the space group P-43m. researchgate.netmaterialsproject.org All the ammonium ions align in a parallel fashion. researchgate.net

Phase V (High Pressure): At pressures around 8.2 GPa, a tetragonal structure with space group P4/nmm is observed, which is isostructural with the low-temperature Phase III. researchgate.netresearchgate.net

| Phase | Crystal System | Space Group | Ordering of ND₄⁺ Ions |

|---|---|---|---|

| I (>398 K) | Cubic | Fm-3m | Disordered (Isotropic Tumbling). researchgate.net |

| II (Ambient) | Cubic | Pm-3m | Disordered (Two Orientations). researchgate.netresearchgate.net |

| III (<215 K) | Tetragonal | P4/nmm | Ordered (Antiparallel). researchgate.netresearchgate.net |

| IV (High Pressure) | Cubic | P-43m | Ordered (Parallel). researchgate.net |

| V (~8.2 GPa) | Tetragonal | P4/nmm | Ordered (Antiparallel). researchgate.net |

A key outcome of neutron diffraction analysis is the precise refinement of deuterium atom positions. In the disordered Phase II, the deuterium atoms are statistically distributed over equivalent sites corresponding to the two possible orientations of the tetrahedral ND₄⁺ ion. researchgate.netresearchgate.net In the ordered phases (III, IV, and V), the deuterium atoms occupy well-defined crystallographic positions. researchgate.net The N-D bond length is consistently refined to be approximately 1.03–1.04 Å. researchgate.netmaterialsproject.org

Anisotropic displacement parameters (ADPs), which describe the thermal motion of atoms, also provide critical information. For the ammonium ion, these parameters often reflect not just simple thermal vibration but also a degree of rotational oscillation. aps.org In the ordered phases, the ADPs for the deuterium atoms are typically ellipsoidal, indicating the preferred directions of motion. In the disordered phase, the representation is more complex, averaging the motion over the occupied orientations. Advanced modeling techniques, such as Reverse Monte Carlo (RMC), have been used to refine the structure against total scattering data, providing a more detailed picture of the distribution of ammonium cation positions and the nature of the local disorder. researchgate.net

The transitions between the phases of this compound involve significant structural distortions from higher-symmetry parent structures. The most prominent example is the transition from the cubic Phase II to the tetragonal Phase III. This transition is driven by the cooperative ordering of the ND₄⁺ ions into an antiparallel arrangement. researchgate.net This ordering breaks the cubic symmetry and is accompanied by small displacements of the bromide ions, resulting in a tetragonal distortion of the unit cell. researchgate.net

Infrared spectroscopy studies have suggested that appreciable local distortion may exist even within an ordered cubic phase just before the first-order transition to the tetragonal phase occurs. ntis.gov Furthermore, neutron scattering data reveals that even in the disordered Phase II, local structural correlations indicate a slight preference for ordering along specific crystallographic directions as pressure is increased, preceding the bulk transition to Phase IV. researchgate.net This pre-transitional behavior represents a subtle form of structural modulation where short-range order emerges before long-range order is established throughout the crystal. While not a lattice modulation in the sense of an incommensurate wave, the antiparallel ordering in Phase III can be viewed as a structural modulation that doubles the unit cell along the c-axis relative to a hypothetical parent structure with parallel ordering.

Spectroscopic Characterization of Deuterated Ammonium Bromide Systems

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local structure and dynamics of ionic solids like ammonium-d4 bromide.

The chemical shift interaction is anisotropic, meaning it is dependent on the orientation of the molecule with respect to the external magnetic field. rsc.org In solid-state NMR, this anisotropy provides detailed information on the local electronic environment and symmetry. rsc.org However, for nuclei with a spin quantum number I > 1/2, such as ¹⁴N (I=1), the much larger quadrupolar interaction often dominates the spectrum. researchgate.netpascal-man.com

In the case of ammonium (B1175870) ions in crystalline salts, the ¹⁴N quadrupolar coupling parameters, the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ), are found to be highly sensitive to the crystal structure. researchgate.net These parameters are often considered more informative for characterizing ammonium salts than the isotropic chemical shift. researchgate.net For instance, high-quality ¹⁴N Magic-Angle Spinning (MAS) NMR spectra can be obtained for tetraalkylammonium salts, allowing for the precise determination of ¹⁴N quadrupole coupling parameters. researchgate.net While ¹⁵N (I=1/2) lacks a quadrupole moment, studies on ammonium bromide have often focused on other NMR parameters due to the dominance of quadrupolar effects in the more abundant ¹⁴N isotope. cdnsciencepub.com

The substitution of hydrogen with deuterium (B1214612) in the ammonium ion (NH₄⁺ to ND₄⁺) induces a measurable change in the nitrogen NMR chemical shift, known as a deuterium isotope effect. This effect provides insights into the electronic and vibrational properties of the ion. In solid-state NMR studies of ammonium halides, the full deuterium isotope effect is measured as the difference between the chemical shift of the NH₄⁺ and ND₄⁺ peaks.

For ammonium bromide, the total deuterium isotope effect, ¹ΔN(D)₄, has been measured to be 1.62 ppm. The signal for the fully deuterated species (ND₄⁺) appears as a nonet in the nitrogen NMR spectrum.

| Compound | Total Deuterium Isotope Effect (¹ΔN(D)₄) [ppm] |

|---|---|

| Ammonium Bromide | 1.62 |

Solid-state NMR is instrumental in studying the reorientational dynamics of the ammonium ion within the crystal lattice. In ammonium bromide, the NH₄⁺ ion undergoes thermally activated random jumps in a tetrahedral potential. The fast rotation of the ammonium ion in the solid can lead to a phenomenon known as self-decoupling in proton NMR spectra.

Studies on deuterated ammonium bromide (ND₄Br) have provided information on the barriers to rotation. Spin-lattice relaxation time (T₁) measurements as a function of temperature are used to determine the activation energy (Ea) for the reorientational motion. For ND₄Br, a phase transition influences the relaxation dynamics. The reorientational dynamics of the ammonium ion are often linked to phase transitions within the crystal structure. For example, in (ND₄)₂TeCl₆, the ²D spin-lattice relaxation rate shows a maximum around 80 K and a broad peak around 25 K, which is attributed to a phase transition. optica.org Similarly, phase changes in NH₄Br can be monitored by observing changes in bromine T₁ values, which are affected by the high-frequency reorientational motions of the ammonium ion. pascal-man.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the internal and lattice vibrations of the ammonium ion and provides information on crystal structure, symmetry, and bonding.

Infrared absorption studies of ammonium bromide at various temperatures reveal significant changes in the spectra, particularly around its λ-type transition temperatures. optica.orgresearchgate.net Cooling the crystal generally leads to a decrease in the width of absorption bands, allowing for better resolution of spectral components. optica.org The IR spectra of thin films of NH₄Br and ND₄Br have been recorded at temperatures between 21 K and 300 K. researchgate.net These low-temperature spectra show numerous sharp, intense bands that can be assigned to combinations involving the internal vibrational modes of the ammonium ion, the librational (torsional oscillation) mode, and various lattice modes. researchgate.net The observation of librational overtones allows for the discussion of the potential barrier hindering the ion's rotation. researchgate.net

High-pressure studies on ammonium bromide-d4 using neutron diffraction, complemented by Raman spectroscopy, have revisited the pressure-induced order-disorder transition between its different crystalline phases. acs.org Simultaneous cooling and application of pressure appear to facilitate the pressure-induced transitions. acs.org The infrared spectra support a symmetry of Vd for the ammonium ion in the low-temperature form of ammonium bromide. optica.orgresearchgate.net

| Vibrational Mode | Frequency (cm⁻¹) in NH₄Br | Frequency (cm⁻¹) in ND₄Br | Assignment |

|---|---|---|---|

| ν₃ | 3134 | 2353 | Asymmetric Stretch |

| ν₄ | 1400 | 1066 | Asymmetric Bend |

| ν₁ + ν₅ | 3390 | - | Combination Band |

| ν₂ + ν₆ | 1772 | 1342 | Combination Band |

Raman spectroscopy is complementary to IR spectroscopy and is sensitive to changes in polarizability during a vibration. researchgate.net Studies on ammonium bromide have focused on both the internal vibrations of the NH₄⁺/ND₄⁺ ion and the external lattice vibrations. researchgate.netias.ac.in Pressure and temperature-dependent Raman scattering studies have been used to measure lattice phonons and internal modes, with a particular focus on bands related to high-pressure phases. ias.ac.in

The Raman spectra of ammonium halides in their disordered phases have been interpreted using theories of scattering from phonons in disordered systems. researchgate.net In these phases, specific polarization configurations can selectively probe either NH₄⁺ vibrations or Br⁻ vibrations. researchgate.net The low-frequency region of the Raman spectrum provides information on lattice oscillations, which can be translatory or rotatory in nature.

| Frequency (cm⁻¹) | Assignment | Phase |

|---|---|---|

| 68 | Phonon Mode | High-Pressure Phase (OII) |

| ~170 | Transverse Optical (TO) Lattice Mode | Disordered Phase |

| ~340 | Librational Mode (ν₆) | Disordered Phase |

| 1401 | Internal Mode (ν₄) | Ordered Phase |

| 3037 | Internal Mode (ν₁) | Ordered Phase |

Correlation of Vibrational Modes with Hydrogen Bonding Interactions

The vibrational spectra of this compound (ND4Br) offer a window into the nature and strength of hydrogen bonding within the crystal. The presence of hydrogen bonding significantly influences the frequencies of both stretching and bending vibrations of the N-D bonds. davuniversity.org

In hydrogen-bonded systems, the X-H (or N-D in this case) stretching bands typically shift to a lower frequency, a phenomenon accompanied by an increase in intensity and band broadening. davuniversity.org Conversely, the bending vibrations tend to shift to higher frequencies. davuniversity.org The magnitude of these shifts is directly correlated with the strength of the hydrogen bond. davuniversity.org

Infrared and Raman spectroscopy are powerful tools for investigating these effects. mst.edu For instance, studies on ammonium halides, including ND4Br, have utilized these techniques to record vibrational spectra at various temperatures, revealing detailed information about the internal vibrational modes of the ammonium ion and their combinations with lattice modes. researchgate.net At low temperatures, the spectra exhibit numerous sharp, intense bands that can be assigned to specific vibrational and librational (torsional oscillation) modes. researchgate.net

The analysis of these spectra allows for the correlation of changes in vibrational frequencies with the geometry and strength of the N-D···Br hydrogen bonds. For example, the N-D stretching frequencies are sensitive to the N-D···Br bond angle and the degree of interaction with the bromide ions. researchgate.net Research has shown that factors such as inter-ammonium ion hydrogen-hydrogen repulsion can also play a significant role in the observed pressure-dependent shifts of the N-D stretching vibrations, sometimes competing with the effects of hydrogen bonding. researchgate.net

The following table summarizes typical vibrational modes observed in ammonium halides and their general response to hydrogen bonding:

| Vibrational Mode | Description | Effect of Hydrogen Bonding |

| ν1 (A1) | Symmetric N-D stretch | Shifts to lower frequency |

| ν2 (E) | Symmetric N-D bend | Shifts to higher frequency |

| ν3 (F2) | Asymmetric N-D stretch | Shifts to lower frequency |

| ν4 (F2) | Asymmetric N-D bend | Shifts to higher frequency |

| Librational Mode | Torsional oscillation of ND4+ | Frequency is dependent on the rotational barrier height, which is influenced by hydrogen bonding |

This table provides a generalized view. Specific frequencies and the extent of shifts for ND4Br can be found in detailed spectroscopic studies. researchgate.net

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful technique for probing the dynamics of materials at the atomic and molecular level. escholarship.org It is particularly well-suited for studying hydrogenous materials like this compound due to the large incoherent scattering cross-section of hydrogen (and deuterium). uc.edu INS provides information on both the geometry and the dynamical aspects of the system. uc.edu

Determination of Phonon Density of States

The phonon density of states (DOS) describes the number of vibrational modes available at a given energy. tugraz.at INS is an effective method for experimentally determining the phonon DOS. researchgate.net By analyzing the energy lost or gained by neutrons as they scatter from the sample, a spectrum of the vibrational excitations can be obtained. esrf.fr

In the case of ND4Br, the phonon DOS provides a comprehensive picture of the lattice dynamics, including the contributions from both translational and librational modes of the ND4+ ions, as well as the motions of the bromide ions. Studies on similar systems, like ammonium halides, have shown that the phonon DOS can be calculated from the dispersion curves, which map the relationship between the frequency and wavevector of the vibrational modes. rsc.org The analysis of the phonon DOS can reveal features such as phonon band gaps and the influence of phase transitions on the lattice vibrations. researchgate.net For example, in disordered phases, the breakdown of translational symmetry can lead to disorder-induced features in the Raman spectrum, which can be correlated with the phonon DOS. researchgate.net

Analysis of Translational and Librational Modes of ND4+ Ions

INS is particularly adept at distinguishing between translational and librational (rotational oscillation) modes of the ND4+ ion. stfc.ac.uk These motions occur at different energy scales and can be clearly resolved in INS spectra. researchgate.net

Translational Modes: These involve the movement of the entire ND4+ ion within the crystal lattice. They appear as peaks in the low-energy region of the INS spectrum and are related to the acoustic and optic phonon branches of the crystal. researchgate.net

Librational Modes: These correspond to the torsional oscillations of the ND4+ ion about its equilibrium orientation. researchgate.netosti.gov The frequency of the librational mode is related to the height of the potential barrier hindering free rotation. researchgate.net Studies on ammonium halides have identified these modes and even observed their overtones, allowing for a detailed analysis of the rotational potential. researchgate.net For instance, in NH4Br, a librational mode has been observed around 331 cm⁻¹. sigmaaldrich.com In deuterated ammonium halides, these librational modes are also clearly identifiable. researchgate.net The anharmonicity of these modes, which is a measure of the deviation from a simple harmonic potential, can also be estimated from the INS data. rsc.org

Quasielastic Neutron Scattering for Rotational Diffusion Characterization

Quasielastic Neutron Scattering (QNS) is a high-resolution INS technique that focuses on small energy transfers around the elastic peak (zero energy transfer). ethz.ch This method is ideal for studying stochastic motions, such as the rotational diffusion of molecules. uc.eduethz.ch

In the context of ND4Br, QNS is used to characterize the reorientational dynamics of the ND4+ ions. osti.gov At temperatures where the ions have sufficient thermal energy to overcome the rotational potential barrier, they can undergo rotational jumps between different orientations. osti.gov This dynamic disorder leads to a broadening of the elastic peak in the neutron scattering spectrum, and the shape and width of this quasielastic broadening provide detailed information about the geometry and timescale of the rotational motion. ethz.ch

For ammonium halides, QNS studies have been instrumental in distinguishing between different models of reorientation, such as 90° jumps around the two-fold axes of the ND4+ tetrahedron. osti.gov The temperature dependence of the quasielastic scattering can be analyzed to determine the activation energy and residence time for the rotational jumps. aps.org This technique has confirmed that the orientational disorder in the high-temperature phases of ammonium halides is dynamic in nature. osti.gov

Isotope Effects in Ammonium D4 Bromide Chemistry and Materials Science

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. By comparing the reaction rate of a compound containing hydrogen to its deuterated analogue, researchers can infer whether a specific C-H (or N-H, O-H, etc.) bond is broken in the rate-determining step of the reaction.

Generally, since a deuterium (B1214612) atom is heavier than a protium (B1232500) atom, the N-D bond in the ammonium-d4 ion has a lower zero-point vibrational energy than the corresponding N-H bond in the ammonium (B1175870) ion. Breaking this N-D bond requires more energy, leading to a slower reaction rate. This is known as a "normal" primary KIE (kH/kD > 1). The site-selective incorporation of deuterium into molecules can enhance their stability, a principle utilized in catalyst design to prevent degradation. kyoto-u.ac.jp For instance, if a reaction involving the ammonium ion shows a significant KIE upon substitution with ammonium-d4 bromide, it strongly suggests that the cleavage of an N-H/N-D bond is a crucial part of the slowest step of the mechanism. sci-hub.se

Conversely, an "inverse" KIE (kH/kD < 1) can also occur. This is often observed when the isotopic substitution is at a position not directly involved in bond breaking (a secondary KIE) or in pre-equilibria steps. chem-station.com For example, a remarkable inverse KIE was observed in the charge transfer collisions of cold Xe⁺ ions with ammonia (B1221849), where deuterated ammonia (ND₃) reacted more than three times faster than hydrogenated ammonia (NH₃). nih.gov This pronounced effect, with a kH/kD ratio of 0.3, was not due to N-H/N-D bond breakage but was attributed to the higher density of vibrational states in the deuterated reaction complex, which increases its lifetime and probability of reaction. nih.gov Such findings highlight that even without direct bond rupture, deuteration in the ammonium ion can significantly influence reaction kinetics, providing deep insights into the dynamics of reaction complexes. nih.gov

Geometric Isotope Effects (GIE) on Structural and Electronic Properties

In ammonium bromide, deuteration from NH₄Br to ND₄Br influences the crystal structure and its various phase transitions. nih.govresearchgate.net The N-D bond is slightly shorter than the N-H bond due to the lower zero-point energy of the N-D stretching vibration. This seemingly minor change can lead to different intermolecular interactions and packing in the solid state. For example, studies on ammonium halides have shown that deuteration can impact the lattice constants and the pressure-temperature (P-T) phase diagram. aps.orgresearchgate.net

A neutron diffraction study of NH₄Br determined the N-H bond length to be 1.03 Å in its tetrahedral geometry. materialsproject.org Upon deuteration, subtle changes in these intramolecular dimensions and intermolecular distances to the bromide ions occur, which can be correlated with changes in the material's properties. researchgate.netmdpi.com

Below is a table summarizing the crystallographic data for one of the ordered phases of ammonium bromide, illustrating its structure. The GIE would manifest as slight variations in these parameters upon deuteration.

| Property | Value for NH₄Br (Phase IV, P-4m2) | Reference |

| Space Group | P-4m2 | acs.org |

| Lattice Constant (a) | ~4.0 Å (Varies with Temp/Pressure) | acs.orgmaterialsproject.org |

| N-H Bond Length | 1.03 Å | materialsproject.org |

| Coordination Geometry | Tetrahedral (NH₄⁺) | materialsproject.org |

Note: The precise lattice parameters are highly dependent on temperature and pressure.

Deuteration-Induced Modifications of Hydrogen Bonding Networks

Hydrogen bonds (N-H···Br in this case) are fundamental to the structure and properties of ammonium halides. Deuteration directly perturbs these bonds, as the N-D···Br bond has different vibrational properties and a slightly different equilibrium length compared to the N-H···Br bond. cdnsciencepub.commdpi.com This modification of the hydrogen bonding network is a key aspect of the geometric isotope effect and has profound consequences. rsc.orgnih.gov

Generally, deuteration can either strengthen or weaken hydrogen bonds, depending on the specific system. aps.org In many cases, including ammonium salts, deuteration leads to a slight elongation of the donor-acceptor distance (N···Br), which can be counterintuitive. rsc.org This is because the shorter, stronger N-D covalent bond makes the deuterium less available for the intermolecular hydrogen bond.

Studies using solid-state NMR and infrared spectroscopy have shown that the properties of the NH₄⁺ ion are sensitive to its environment and hydrogen bonding. researchgate.netcdnsciencepub.com Deuterium isotope effects on the ¹⁵N chemical shifts in ammonium halides have been directly correlated to the N···X (where X is a halide) distances, providing a spectroscopic ruler for hydrogen bond strength. researchgate.netmdpi.com As the N···Br distance decreases (stronger bond), the magnitude of the one-bond deuterium isotope effect on the ¹⁵N chemical shift also decreases. mdpi.com This demonstrates that deuteration serves as a sensitive probe for the strength and geometry of hydrogen bonding interactions within the crystal. researchgate.netmdpi.com

| Effect of Deuteration on Hydrogen Bonding | Description | References |

| Bond Geometry | The N-D covalent bond is shorter than the N-H bond. This can lead to a slight increase in the overall N···Br hydrogen bond distance. | rsc.orgacs.org |

| Vibrational Modes | Vibrational frequencies involving deuterium are lower than those involving protium. This alters the dynamics of the ammonium ion within the crystal lattice. | nih.govrsc.org |

| Bond Strength | Deuteration can subtly alter the strength of the hydrogen bond, which in turn affects phase transition temperatures and other bulk properties. | mdpi.commdpi.com |

| Spectroscopic Signature | Isotope effects on NMR chemical shifts and changes in IR absorption bands provide direct evidence of modifications in the hydrogen bonding environment upon deuteration. | researchgate.netcdnsciencepub.com |

Isotope Effects on Magnetic and Conductive Properties in Solid Materials

The structural and vibrational changes induced by deuteration can have a significant impact on the collective electronic and magnetic properties of solid materials. rsc.org In ammonium bromide, these effects are particularly evident in its phase transitions, which involve changes in the orientational ordering of the ammonium ions. This ordering is governed by the subtle interplay of hydrogen bonds, and thus, is sensitive to isotopic substitution. researchgate.netarxiv.org

A striking example is the induction of ferroelectricity in ammonium bromide through partial deuteration. arxiv.org While pure NH₄Br is non-polar in all its phases, a mixed crystal of (NH₄)₀.₈₄(ND₄)₀.₁₆Br exhibits a reversible electric polarization in its ordered γ phase. arxiv.org This suggests that the slight modification of the hydrogen bonding network and ionic dynamics by deuterium is sufficient to break the crystal's inversion symmetry, allowing for a switchable electric dipole moment.

Furthermore, magnetic susceptibility measurements on these partially deuterated crystals reveal that the structural phase transitions are coupled to the magnetic properties. arxiv.org Deuteration alters the phase transition temperatures, which are observable as distinct changes in magnetic susceptibility (χ). For (NH₄)₀.₈₄(ND₄)₀.₁₆Br, the transition from the disordered β phase to the ordered γ phase is shifted, and a clear thermal hysteresis is observed in the magnetic and dielectric data, confirming the first-order nature of the transition. arxiv.org

Electrical conductivity in ammonium halides is also linked to ionic motion and crystal defects, which can be influenced by isotope effects. researchgate.net Studies on related propylammonium halides have shown that deuteration of the ammonium group affects cation motion and phase transition temperatures, which in turn influences the electrical conductivity in the solid state. rsc.org

| Property | Effect of Partial Deuteration in (NH₄)₀.₈₄(ND₄)₀.₁₆Br | Reference |

| Ferroelectricity | Induces a ferroelectric phase (the γ phase) that is not present in pure NH₄Br, with a measurable, switchable electric polarization. | arxiv.org |

| Magnetic Susceptibility | Alters the temperatures of phase transitions (e.g., β-γ transition), which are clearly marked by anomalies and hysteresis in magnetic susceptibility (χ) vs. temperature plots. | arxiv.org |

| Dielectric Constant | Shows anomalies and thermal hysteresis at the phase transition temperatures, consistent with the emergence of a ferroelectric phase. | arxiv.org |

Advanced Research Applications of Deuterated Ammonium Bromide

Tailoring Properties in Advanced Materials

The introduction of deuterium (B1214612) into the ammonium (B1175870) cation can influence crystal structures, phase transition temperatures, and other critical properties of materials, making it a subject of interest in the development of advanced functional materials.

Impact on Ferroelectric and Other Functional Materials

While ammonium bromide (NH4Br) itself is not ferroelectric, research has shown that partial deuteration can induce ferroelectricity. arxiv.org In mixed crystals of (NH4)1-x(ND4)xBr, a reversible electric polarization can be established in the ordered γ phase. arxiv.org Specifically, a composition of (NH4)0.84(ND4)0.16Br has been shown to exhibit ferroelectric properties. arxiv.org This induced ferroelectricity is attributed to asymmetric lattice distortions arising from the presence of different magnetic moments associated with the protonated and deuterated ammonium ions. arxiv.org

The isotope effect also plays a crucial role in the phase transition behavior of ammonium halides. rsc.org Deuteration generally leads to a higher phase transition temperature. rsc.org For instance, the II-IV phase transition in ammonium bromide demonstrates this behavior. rsc.org The substitution of deuterium for hydrogen alters the vibrational modes of the ammonium ion, which in turn affects the dynamics of the phase transitions. mit.edu The study of these isotope effects provides a deeper understanding of the mechanisms driving structural phase transitions in these materials. rsc.orgtandfonline.com

Role in Hybrid Perovskite Crystallization and Stability Studies

In the field of hybrid organic-inorganic perovskites, a class of materials with significant potential for solar cells and other optoelectronic applications, stability is a major challenge. oup.comnih.gov The organic cation, often an ammonium derivative, plays a crucial role in the degradation pathways of these materials. nih.govresearchgate.net Research has demonstrated that replacing hydrogen with deuterium in the organic cations can significantly enhance the stability of perovskite solar cells without compromising their photovoltaic performance. oup.comnih.gov

The enhanced stability is attributed to the kinetic isotope effect. The heavier deuterium atom has a lower vibrational frequency and slower motion within the perovskite lattice compared to hydrogen. oup.comresearchgate.net This retardation of motion impedes detrimental reactions, such as the formation of hydrogen halides, which are a key degradation pathway. oup.comnih.gov Specifically, in tin-containing perovskites, deuteration has been shown to hinder the hydrogen-bond-mediated oxidation of Sn²⁺ to Sn⁴⁺, a primary cause of instability. oup.comnih.gov Computational studies support these findings, indicating that deuteration lowers the zero-point energy of the organic cation and increases the formation free energy of defects, thereby slowing degradation kinetics. oup.comnih.govresearchgate.net

Furthermore, deuteration can influence the crystallization process and the resulting crystal structure of hybrid perovskites. nih.goviucr.org Neutron diffraction studies on deuterated formamidinium lead bromide have revealed that deuteration critically influences the crystal structures, leading to partially-ordered, temperature-dependent modifications. iucr.org This demonstrates that isotopic substitution is a subtle yet powerful tool for tuning the structural and, by extension, the functional properties of these advanced materials. rsc.org

Applications in Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Certain organic-inorganic hybrid materials, including those based on ammonium bromide derivatives, have shown promising NLO properties. ias.ac.inscielo.br For instance, L-threonine ammonium bromide (LTAB) has been identified as a significant NLO material. ias.ac.in

While direct studies on the NLO properties of ammonium-d4 bromide are not extensively reported, the principles of isotopic substitution suggest potential applications in this area. The vibrational modes of molecules play a role in their NLO response. By altering these vibrational frequencies through deuteration, it may be possible to tune the NLO properties of a material. Research on related organic-inorganic NLO crystals has shown that modifications to the organic component can significantly impact the second-harmonic generation (SHG) efficiency. researchgate.net Given that deuteration affects the fundamental vibrations of the ammonium ion, it stands to reason that it could be used as a fine-tuning mechanism in the design of new NLO materials.

Fundamental Host-Guest Recognition Studies

The ammonium cation's ability to form hydrogen bonds makes it an important guest species in host-guest chemistry, particularly with macrocyclic hosts like crown ethers. The use of the deuterated ammonium cation (ND4+) provides a sensitive probe for studying the dynamics and energetics of these interactions.

Complexation Dynamics of Deuterated Ammonium Cations with Macrocycles

The complexation of ammonium ions with crown ethers is a well-studied example of host-guest chemistry. nih.gov The ammonium ion, acting as a guest, is bound within the cavity of the macrocyclic host through N-H···O hydrogen bonds. acs.org The stability and dynamics of these complexes are influenced by factors such as the size of the crown ether and the nature of the solvent. pnas.org

Deuteration of the ammonium ion is a powerful technique for investigating the dynamics of these interactions. acs.orgresearchgate.net Born-Oppenheimer molecular dynamics (BOMD) computations have been used to study the coordination of H3O+ and NH4+ (and their deuterated counterparts) within the cavities of 15-crown-5 (B104581) and 18-crown-6 (B118740) ethers. researchgate.net These studies reveal that the ammonium ion undergoes facile rotation within the macrocycle's cavity, leading to frequent changes in which N-D bonds are involved in the coordination. researchgate.net The symmetry match between the host and guest influences these reorientation dynamics. researchgate.net For example, the lower symmetry of the 15-crown-5 macrocycle enhances the reorientational dynamics of the guest cation. researchgate.net

Spectroscopic Signatures of Host-Guest Interactions

Infrared (IR) spectroscopy is a key tool for probing the interactions between host and guest molecules. acs.org In the context of ammonium-crown ether complexes, IR spectroscopy can directly probe the N-H···O hydrogen bonds that hold the complex together. acs.orgresearchgate.net The use of deuterated ammonium ions (ND4+) provides distinct advantages in these spectroscopic studies. The N-D vibrational bands are shifted to lower frequencies compared to the N-H bands, which can help to resolve overlapping spectral features and simplify analysis. acs.org

Infrared multiple photon dissociation (IRMPD) vibrational spectroscopy, combined with computational methods, has been used to study the complexes of 15-crown-5 and 18-crown-6 with both NH4+ and ND4+. acs.orgresearchgate.net These studies have provided detailed information on the geometry of the complexes. For example, with 18-crown-6, the complex adopts a C3v conformation with three linear N-D···O bonds. acs.orgresearchgate.net Infrared hole-burning spectroscopy on crystals of 18-crown-6 complexed with ammonium salts doped with deuterium has also been used to identify the specific N-D hydrogen bonds. acs.org

Furthermore, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of deuterated ammonium halides provides insights into the local environment of the ammonium ion. scispace.com Deuterium isotope effects on the 14N and 15N chemical shifts have been measured and correlated with the N···X (halide) distances, offering a sensitive probe of the crystal structure and intermolecular interactions. scispace.com

Interactive Data Table: Isotope Effects on Nitrogen Chemical Shifts in Ammonium Halides

| Ammonium Halide | 1ΔN(D)4 Isotope Effect (ppm) | 14N-D Coupling Constant (Hz) |

| Ammonium chloride | 1.61 | 7.6 ± 0.8 |

| Ammonium bromide | 1.62 | 7.6 ± 0.8 |

| Ammonium iodide | 1.81 | Not resolved |

| Data sourced from a solid-state NMR study. The isotope effect is the difference in chemical shift between the NH4+ and ND4+ species. scispace.com |

These spectroscopic techniques, enhanced by the use of isotopic labeling, provide a detailed picture of the structure, dynamics, and energetics of host-guest interactions involving the ammonium ion.

Development of Deuterated Standards for Spectroscopic and Mechanistic Analysis

The use of deuterated compounds as internal standards is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in quantitative analyses. This compound (ND₄Br) serves as a valuable tool in this context, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen atoms with deuterium atoms results in a compound with a higher molecular weight, which is easily distinguishable from its non-deuterated counterpart in a mass spectrum, while maintaining nearly identical chemical and chromatographic properties. cymitquimica.commedchemexpress.comsigmaaldrich.com

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization. nih.gov For instance, in the analysis of complex biological matrices like plasma or urine, matrix effects can significantly suppress or enhance the ionization of an analyte, leading to inaccurate quantification. By adding a known quantity of a deuterated standard (e.g., this compound or a deuterated version of the analyte) to the sample, any variations in the analytical process will affect both the analyte and the standard similarly. google.comnih.gov The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out these variations and improves the reproducibility and accuracy of the results. nih.gov Research has shown that using an isotopically labeled internal standard can achieve relative standard deviations (RSD) as low as 1-2%. nih.gov

A specific application is in the detection of pinaverium (B1222119) bromide in human plasma, where a pinaverium bromide-d4 solution is used as the internal standard to ensure accurate quantification via LC-MS. google.com Similarly, methods for the large-scale biomonitoring of quaternary ammonium compounds (QACs) in human serum and urine rely on isotopically labeled internal standards to optimize the methods and ensure reliability. nih.gov

In NMR spectroscopy, deuterated compounds like this compound are primarily used to minimize background signals from hydrogen atoms, which are abundant in most samples and solvents. cymitquimica.com This allows for enhanced resolution and makes it possible to study the signals from the analyte of interest without interference. cymitquimica.com Quantitative NMR (qNMR) also benefits from the use of deuterated internal standards. A well-characterized deuterated standard with a known purity allows for the precise determination of the concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of the standard. bipm.org

The development and use of these deuterated standards are critical for a range of research applications, from metabolic studies to environmental monitoring and pharmaceutical development. sigmaaldrich.com

Table 1: Applications of Deuterated Standards in Spectroscopic Analysis

| Analytical Technique | Deuterated Standard Application | Purpose & Research Finding |

| LC-MS/MS | Internal standard for quantifying quaternary ammonium compounds in human serum and urine. nih.gov | Optimized and validated a method for large-scale biomonitoring of exposure to QACs. The use of isotopically labeled standards improved accuracy and precision, with recoveries between 61-129% and low inter-day/intra-day variations. nih.gov |

| LC-MS | Internal standard (pinaverium bromide-d4) for the detection of pinaverium bromide in plasma. google.com | Enables accurate quantification by correcting for matrix effects and other analytical variations during the extraction and detection process. google.com |

| CE-MS | Isotopically labeled internal standard (e.g., D4-paracetamol) to evaluate ionization reproducibility. nih.gov | Demonstrated that isotopically labeled internal standards provide the best reproducibility, achieving RSDs of 3-4% over long periods and 1-2% in shorter periods, compensating for variations in the electrospray interface. nih.gov |

| NMR Spectroscopy | General use to minimize background signals from hydrogen. cymitquimica.com | Enhances spectral resolution, allowing for clearer observation of signals from the compound of interest and aiding in structural and mechanistic studies. cymitquimica.com |

| Quantitative NMR (qNMR) | Internal standard (e.g., BTMSB-d4) for purity assignment of organic compounds. bipm.org | Allows for accurate mass fraction content assignment. The standard's known purity and distinct signals enable precise quantification with well-defined uncertainty budgets. bipm.org |

Computational Chemistry and Theoretical Modeling of Ammonium D4 Bromide

First-Principles Density Functional Theory (DFT) Calculations

First-principles Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.net It has become a primary computational tool in chemistry and materials science for predicting molecular geometries, energies, and other properties. researchgate.netroyalsocietypublishing.org DFT calculations for ammonium-d4 bromide provide fundamental insights into its structural, vibrational, and electronic characteristics at the atomic level.

Density Functional Theory (DFT) calculations are employed to predict the stable crystal structures and associated energies of the different polymorphic phases of this compound. Neutron diffraction experiments have identified several phases for ammonium (B1175870) bromide, designated I through VI, each with a distinct crystal structure. researchgate.net Phase I is a plastic phase where the ammonium cation tumbles, while other phases exhibit more ordered arrangements. researchgate.net

Computational models aim to reproduce these experimentally observed structures and calculate their relative thermodynamic stabilities. Theoretical investigations can determine the equilibrium lattice parameters and atomic positions for each phase by minimizing the total energy of the system. For instance, studies on related ammonium halides have explored transitions between disordered cubic (α and β) phases and ordered (γ) phases, analyzing their energetic favorability. arxiv.org By comparing the calculated total energies of different configurations, DFT can predict the most stable phase under specific conditions and provide an equation of state for the material. researchgate.net

Table 1: Experimentally Determined Crystal Phases of Ammonium Bromide This table is based on data from neutron diffraction studies and provides a basis for computational validation.

| Phase | Crystal System | Key Structural Feature |

| I | Cubic | Disordered (plastic phase), ND₄⁺ tumbling |

| II | Cubic | Disordered |

| III | Tetragonal | Ordered |

| IV | Tetragonal | Ordered |

| V | Tetragonal | --- |

| VI | --- | --- |

| Data sourced from reference researchgate.net. |

DFT calculations are a standard method for simulating the vibrational spectra (infrared and Raman) of molecules and crystals. For this compound, these simulations predict the frequencies and intensities of the fundamental vibrational modes of the deuterated ammonium ion (ND₄⁺) and the lattice phonons. Theoretical approaches often use hybrid functionals, such as B3LYP, with extensive basis sets like 6-311++G(2d,2p) to compute the harmonic vibrational frequencies. uoregon.edu

Calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and approximations in the theoretical model. researchgate.net Therefore, it is common practice to apply scaling factors to the computed frequencies to achieve better agreement with experimental data obtained from techniques like infrared spectroscopy. researchgate.netpsu.edu These simulations can reproduce key spectral features observed experimentally, such as the N-D stretching and bending modes, and the splitting of vibrational bands (e.g., the v4 mode) that occurs during phase transitions. researchgate.net This allows for a detailed assignment of the experimental spectrum and a deeper understanding of how the crystal environment and hydrogen bonding influence the ion's vibrations. researchgate.net

The electronic properties of this compound are investigated using DFT to calculate the electronic band structure, density of states (DOS), and charge distribution. researchgate.net These calculations provide a quantum-mechanical description of bonding, particularly the nature of the N-D···Br interactions. The analysis of the electronic structure helps in understanding how the arrangement of ions in the crystal lattice affects its properties. tno.nl

Methods such as Mulliken population analysis are used to determine the partial atomic charges on the nitrogen, deuterium (B1214612), and bromine atoms, offering insights into the degree of charge transfer and the ionic character of the compound. mit.edu Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be performed to understand electronic excitations and the material's band gap. blueberriesconsulting.com For solvated or condensed-phase systems, implicit solvation models like the Conductor-like Screening Model (COSMO) can be incorporated into the DFT calculations to account for environmental effects. blueberriesconsulting.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving the classical equations of motion, MD provides a detailed view of the dynamic evolution of a system, offering insights that are complementary to the static picture provided by DFT.

MD simulations are particularly well-suited for studying the complex rotational (reorientational) and translational dynamics of the deuterated ammonium (ND₄⁺) cation within the bromide lattice. arxiv.org In the high-temperature disordered phases, such as the plastic crystal phase I, the ammonium ions undergo rapid, tumbling reorientational motions. researchgate.netunit.no MD simulations can model this behavior by tracking the orientation of each cation over time, allowing for the calculation of rotational correlation functions and characteristic relaxation times.

These simulations are typically performed within specific statistical ensembles, such as the canonical (NVT) or isothermal-isobaric (NPT) ensemble, where temperature and pressure are controlled using algorithms like the Nosé-Hoover thermostat. rsc.org The accuracy of modeling energy exchange between translational and rotational degrees of freedom can be sensitive to the integration time-step used in the simulation. arxiv.org These models provide a direct link between the microscopic motions of the ions and macroscopic properties.

MD simulations are a valuable tool for exploring the atomic-scale mechanisms and pathways of structural phase transitions in this compound. nih.gov These simulations can model the collective motions of ions that drive the transformation from one crystal phase to another, such as the pressure-induced order-disorder transition between phases II and IV. researchgate.netnih.gov This particular transition is characterized by the cooperative ordering of the ND₄⁺ cations and can be investigated by monitoring relevant order parameters, like the average orientation of the cations or the displacement of the bromide ions. researchgate.netaps.org

By simulating the system at various temperatures and pressures, MD can help map out the phase diagram and identify transition pathways. nih.gov The simulations can also shed light on the kinetics of these transformations, providing an explanation for experimental observations of very slow or incomplete transitions. researchgate.netnih.gov This computational approach allows researchers to visualize the atomic rearrangements that occur during a phase change, offering mechanistic insights that are often difficult to obtain solely from experimental data.

Advanced Theoretical Approaches for Isotope Effect Predictions

The theoretical prediction of isotope effects in molecules like this compound (ND₄Br) requires sophisticated computational methods that go beyond simple harmonic approximations. These advanced approaches aim to accurately capture the subtle changes in molecular properties that arise from the substitution of protium (B1232500) (¹H) with deuterium (²H). The primary phenomena of interest are the changes in vibrational frequencies, molecular geometry, and nuclear magnetic resonance (NMR) chemical shifts.

One of the most powerful techniques in this domain is Path Integral Molecular Dynamics (PIMD) . Unlike classical molecular dynamics, PIMD treats the nuclei as quantum particles, which is essential for accurately describing the nuclear quantum effects (NQEs) that are fundamental to isotope effects. vdoc.pubresearchgate.net PIMD simulations can predict how deuteration alters the vibrational spectra and equilibrium geometry of the ammonium ion. For instance, PIMD can be used to calculate the anharmonic vibrational frequencies of the N-D bonds in ND₄Br and compare them to the N-H bonds in NH₄Br, providing a direct theoretical measure of the isotopic shift.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are also cornerstone methods for predicting isotope effects. researchgate.net These quantum chemical calculations are frequently used to compute NMR chemical shifts and the isotope-induced shifts. For this compound, DFT calculations can predict the change in the ¹⁵N chemical shift upon deuteration. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set. The predicted shifts are then correlated with experimental data, such as solid-state NMR measurements on ammonium halides, to validate the theoretical models. researchgate.netresearchgate.net

These computational studies often focus on how the environment, such as the crystal lattice in solid ammonium bromide, influences the isotope effects. The interaction between the ammonium ion and the bromide counter-ion (the N···Br distance) is a critical parameter that is correlated with the magnitude of the observed and calculated isotope effects on the ¹⁵N chemical shift. researchgate.netresearchgate.net

The table below illustrates the type of data generated in a comparative theoretical study of isotope effects on the ¹⁵N NMR chemical shift in the ammonium ion, based on findings for ammonium halides. researchgate.netresearchgate.net Such studies compare the computed values from different theoretical levels with experimental data to assess the accuracy of the models.

Ultimately, the goal of these advanced theoretical approaches is to provide a detailed, atomistic understanding of how isotopic substitution perturbs the quantum mechanical nature of the ammonium ion within its crystalline environment. The agreement between theoretical predictions and experimental results validates the computational models, which can then be used to predict properties of other, more complex systems where experimental data may be unavailable.

Q & A

Q. What established methods ensure high isotopic purity during the synthesis and purification of ammonium-d4 bromide?

this compound is synthesized by reacting deuterated ammonia (ND₃) with hydrobromic acid (HBr) under controlled anhydrous conditions to minimize isotopic exchange. Purification involves recrystallization using deuterated solvents (e.g., D₂O) to maintain ≥98 atom% D purity. Post-synthesis characterization via mass spectrometry or NMR verifies isotopic integrity .

Q. Which analytical techniques are optimal for structural and thermal characterization of this compound?

- X-ray diffraction (XRD): Resolves bulk crystal structure and phase transitions.

- ATR-FTIR spectroscopy: Identifies N-D stretching modes (~2200 cm⁻¹) to confirm deuterium substitution in NH₄⁺ groups.

- Thermogravimetric analysis (TGA): Quantifies thermal stability and decomposition pathways (e.g., sublimation above 150°C).

- Neutron diffraction: Precisely locates deuterium positions in the lattice, critical for studying hydrogen-bonding networks .

Advanced Research Questions

Q. How should researchers reconcile discrepancies between neutron diffraction and XRD data in crystal structure analysis?

Neutron diffraction excels in locating light atoms like deuterium, while XRD prioritizes heavier nuclei (N, Br). Discrepancies in lattice parameters or hydrogen-bonding angles require Rietveld refinement using combined datasets. Prioritize neutron data for deuterium-related features and validate with complementary techniques like Raman spectroscopy .

Q. What experimental protocols are essential for using this compound as an NMR solvent in mechanistic studies?

- Deuterium enrichment: Ensure ≥98% isotopic purity to eliminate proton interference in ¹H NMR.

- Drying protocols: Pre-dry under vacuum to remove residual H₂O, which can catalyze H/D exchange.

- Solubility optimization: Test solubility in deuterated solvents (e.g., DMSO-d₆) to prevent signal broadening. Validate inertness via control reactions .

Q. How does isotopic substitution (D vs. H) in this compound influence reaction kinetics in organometallic systems?

Deuterium’s higher mass reduces zero-point energy, altering activation barriers and reaction rates. Conduct kinetic isotope effect (KIE) studies by comparing NH₄Br and ND₄Br in identical reactions. Use mass spectrometry to track H/D exchange and isolate primary isotope effects from secondary solvent interactions .

Q. What methodologies enable accurate vapor pressure determination for thermodynamic modeling?

Apply isothermal TGA at controlled temperatures (25–150°C) to measure mass loss rates. Use the Langmuir equation:

where = sample surface area, = molar mass, and = temperature. Cross-validate with Knudsen effusion for high-precision results .

Q. How does deuteration impact crystallographic analysis in perovskite precursor studies?

Deuteration reduces incoherent neutron scattering, enhancing signal clarity in studying ammonium ion dynamics within perovskite frameworks. Pair neutron diffraction with synchrotron XRD to correlate deuteration effects with bulk crystallinity. This approach resolves host-guest interactions in materials like formamidinium bromide-based perovskites .

Data Contradiction & Experimental Design

Q. How can researchers address conflicting thermal stability data from TGA and DSC studies?

- TGA limitations: Mass loss may reflect sublimation rather than decomposition.

- DSC complementarity: Use differential scanning calorimetry (DSC) to detect endothermic/exothermic events (e.g., phase changes).

- Controlled atmosphere: Perform experiments under inert gas (N₂/Ar) to isolate thermal pathways. Compare with deuterated analogs to assess isotopic effects on stability .

Q. What experimental controls mitigate isotopic exchange during long-term storage?

- Storage conditions: Use airtight containers with desiccants (e.g., P₂O₅) at 0–6°C to suppress H/D exchange with ambient moisture .

- Periodic validation: Re-characterize isotopic purity via NMR or isotopic ratio mass spectrometry after storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.